In-Depth Technical Guide: 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
In-Depth Technical Guide: 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
CAS Number: 1214334-01-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Properties and Data
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of a fluorine atom and a methoxy group on the benzene ring influences its reactivity and the properties of its derivatives.[1]
Table 1: Physicochemical Properties of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride
| Property | Value | Reference |
| CAS Number | 1214334-01-6 | [2][3][4] |
| Molecular Formula | C₇H₆ClFO₃S | [2] |
| Molecular Weight | 224.64 g/mol | [2] |
| Appearance | White powder | [5] |
| Purity | ≥97% | [4] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Synthesis and Reactions
The synthesis of substituted benzenesulfonyl chlorides can be achieved through various methods, including the diazotization of an appropriate aniline derivative followed by a chlorosulfonation reaction.[6][7]
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a substituted benzenesulfonyl chloride from a corresponding aniline, which is a common strategy for this class of compounds.
Caption: General workflow for synthesizing substituted benzenesulfonyl chlorides.
Reactivity and Application in Sulfonamide Synthesis
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is primarily utilized as a precursor for the synthesis of sulfonamides.[8] Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of therapeutic applications.[9] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Experimental Protocols
The following are general protocols for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides. These should be adapted and optimized for the specific synthesis of and with 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride.
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride
This protocol outlines the reaction of a sulfonyl chloride with an amine to form a sulfonamide.
Materials:
-
Substituted sulfonyl chloride (e.g., 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride) (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous base (e.g., pyridine or triethylamine) (1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine in the anhydrous aprotic solvent.
-
Base Addition: Cool the solution to 0 °C in an ice bath and slowly add the base.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[9]
Workflow for Sulfonamide Synthesis
The following diagram illustrates the key steps in the synthesis of a sulfonamide from a sulfonyl chloride.
Caption: Key steps for the synthesis of sulfonamides.
Spectroscopic Data
The structure of sulfonyl chlorides and their sulfonamide derivatives can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong characteristic absorption bands in the IR spectrum, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the aromatic and any aliphatic portions of the molecule. The chemical shifts of protons and carbons adjacent to the sulfonyl chloride group are significantly influenced by its electron-withdrawing nature.[10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to identify characteristic fragmentation patterns. For sulfonyl chlorides, an isotopic peak for ³⁷Cl is often observed.[10]
Safety and Handling
2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[11]
Applications in Drug Discovery
Substituted benzenesulfonyl chlorides are important building blocks in the synthesis of various pharmaceutical compounds. The resulting sulfonamides are known to exhibit a wide range of biological activities and are found in numerous approved drugs. The specific substitution pattern of 2-fluoro-5-methoxybenzene-1-sulfonyl chloride makes it a valuable intermediate for creating novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic properties.[12][13]
References
- 1. Buy 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride - CAS:1214334-01-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. 5-Fluoro-2-methoxybenzene-1-sulfonyl chloride 95%, CasNo.67475-56-3 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 6. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. echemi.com [echemi.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

